molecular formula C14H21Cl2NO B1424007 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride CAS No. 1219971-94-4

4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride

Cat. No. B1424007
CAS RN: 1219971-94-4
M. Wt: 290.2 g/mol
InChI Key: FGGDSMBMVRSHPE-UHFFFAOYSA-N
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Description

“4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride” is a chemical compound with the molecular formula C14H21Cl2NO . It is also known by the CAS Number: 1219971-94-4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClNO.ClH/c1-11-4-7-15 (12 (2)8-11)19-16-9-14 (17)6-5-13 (16)10-18-3;/h4-9,18H,10H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms, as well as the carbon skeleton.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.23 . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Metabolic Activity Research

  • Metabolic Effects in Obese Rats : A study by Massicot, Steiner, and Godfroid (1985) found that chronic administration of a compound closely related to 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride reduced food intake and weight gain in obese rats, indicating its potential metabolic effects (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior and Satiety

  • Influence on Feeding Behavior : Research by the same authors in 1984 demonstrated the effects of a related compound on feeding behavior, suggesting its influence on the satiety center and potential to reduce obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Structural and Chemical Analysis

  • X-Ray Powder Diffraction Characterization : A study by Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which is structurally similar, highlighting their potential as pesticides. This research contributes to understanding the structural properties relevant to this compound (Olszewska, Tarasiuk, & Pikus, 2011).

Molecular Geometry and Intermolecular Interactions

  • Molecular Geometry Studies : Żesławska et al. (2020) investigated aminoalkanol derivatives (related in structure) for their potential as anticonvulsant drugs. They analyzed the influence of methyl substituent and N-oxide formation on molecular geometry and intermolecular interactions, providing insights applicable to understanding similar compounds (Żesławska et al., 2020).

Energy Expenditure and Thermogenic Effects

  • Activation of Energy Expenditure : A study by Massicot et al. (1985) explored the thermogenic effect of a compound similar to this compound in rats. This research is valuable for understanding how such compounds might influence metabolic rates (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Synthesis and Antimicrobial Activities

  • Antimicrobial Activity Study : Ovonramwen, Owolabi, and Oviawe (2019) synthesized and characterized a compound with a piperidine structure for its antimicrobial activities. This research could provide a framework for the potential antimicrobial applications of this compound (Ovonramwen, Owolabi, & Oviawe, 2019).

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding ingestion or skin contact, using the compound in a well-ventilated area, and wearing appropriate personal protective equipment .

properties

IUPAC Name

4-[(2-chloro-4,6-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10-7-11(2)14(13(15)8-10)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGDSMBMVRSHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219971-94-4
Record name Piperidine, 4-[(2-chloro-4,6-dimethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219971-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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